5-(1-Piperidinyl)-3(2H)-pyridazinone chemical structure and properties
5-(1-Piperidinyl)-3(2H)-pyridazinone chemical structure and properties
An In-depth Technical Guide to 5-(1-Piperidinyl)-3(2H)-pyridazinone: Structure, Properties, and Therapeutic Potential
Introduction: The Pyridazinone Core as a Privileged Scaffold
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has earned the moniker of a "wonder nucleus" within the field of medicinal chemistry.[1][2][3][4][5] This distinction arises from the remarkable diversity of biological activities exhibited by its derivatives, which span a wide therapeutic spectrum. The unique arrangement of two adjacent nitrogen atoms and a keto-enol tautomerism capability within its six-membered ring provides a versatile template for molecular design, enabling interactions with a multitude of biological targets.[5] Compounds incorporating the pyridazinone core have demonstrated significant potential as analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents, among other applications.[1][2][3][4][6][7][8]
This guide focuses on a specific derivative, 5-(1-Piperidinyl)-3(2H)-pyridazinone , providing a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic routes. While direct pharmacological data for this specific molecule is limited in public literature, we will extrapolate its potential biological significance by examining the well-documented activities of the broader pyridazinone class, offering a forward-looking perspective for researchers and drug development professionals.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure. 5-(1-Piperidinyl)-3(2H)-pyridazinone is an organic compound featuring a central pyridazinone ring substituted with a piperidinyl group at the C5 position.
Nomenclature and Identifiers
To ensure unambiguous identification, the compound is cataloged under several standard chemical identifiers.
| Identifier | Value |
| Primary Name | 5-(1-Piperidinyl)-3(2H)-pyridazinone |
| Systematic Name | 4-piperidin-1-yl-1H-pyridazin-6-one[9][10] |
| CAS Number | 82226-41-3[9][10][11][12] |
| Molecular Formula | C₉H₁₃N₃O[9][10][11] |
| Molecular Weight | 179.22 g/mol [9][10] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=O)NN=C2[10] |
| InChI | InChI=1S/C9H13N3O/c13-9-6-8(7-10-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,11,13)[10] |
| InChIKey | VGVCCVAWCOYWTI-UHFFFAOYSA-N[10] |
Chemical Structure
The molecular architecture consists of a planar pyridazinone ring linked to a non-planar, saturated piperidine ring. This combination of an aromatic-like, electron-rich heterocyclic system with a flexible aliphatic amine moiety is a common motif in pharmacologically active molecules.
Caption: 2D structure of 5-(1-Piperidinyl)-3(2H)-pyridazinone.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are primarily computational predictions, which serve as valuable initial estimates in drug discovery.
| Property | Predicted Value | Reference |
| Physical Form | Solid | [11] |
| Density | 1.223 g/cm³ | [10] |
| Boiling Point | 436.5 °C at 760 mmHg | [10] |
| Flash Point | 217.8 °C | [10] |
| LogP (Octanol-Water Partition) | 0.99 - 1.24 | [10][11] |
| Topological Polar Surface Area (TPSA) | 44.7 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Rotatable Bonds | 1 | [10][11] |
| Refractive Index | 1.585 | [10] |
Interpretation for Drug Development:
-
The LogP value is in a favorable range for oral bioavailability, suggesting a balance between aqueous solubility and lipid membrane permeability.
-
The TPSA is well below the 140 Ų threshold often associated with good cell permeability.
-
The low number of rotatable bonds suggests conformational rigidity, which can be advantageous for specific receptor binding.
-
The presence of both hydrogen bond donors and acceptors indicates the potential for strong, directional interactions with biological targets like enzymes or receptors.
Synthesis and Reactivity
While a specific, published synthesis for 5-(1-Piperidinyl)-3(2H)-pyridazinone was not identified in the initial search, a chemically sound and efficient synthetic route can be proposed based on established methodologies for pyridazinone chemistry.[13][14][15] The most common approach involves the initial formation of the pyridazinone ring, followed by functionalization.
A plausible pathway involves a nucleophilic aromatic substitution reaction. The process would begin with a 5-halo-substituted pyridazinone, which serves as an electrophilic substrate for the introduction of the piperidine nucleophile.
Caption: Proposed synthetic workflow for 5-(1-Piperidinyl)-3(2H)-pyridazinone.
Experimental Protocol: A Representative Synthetic Method
The following protocol outlines a detailed, step-by-step methodology for the proposed synthesis.
Objective: To synthesize 5-(1-Piperidinyl)-3(2H)-pyridazinone from 5-chloro-3(2H)-pyridazinone.
Materials:
-
5-chloro-3(2H)-pyridazinone (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-3(2H)-pyridazinone, potassium carbonate, and DMF.
-
Addition of Nucleophile: Add piperidine to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine solution. Causality: The aqueous washes remove the DMF solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-(1-Piperidinyl)-3(2H)-pyridazinone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected ¹H NMR signals: A singlet for the pyridazinone NH proton, distinct multiplets for the pyridazinone ring protons, and characteristic multiplets for the piperidine ring protons.
-
Expected Mass Spec: A molecular ion peak [M+H]⁺ at m/z = 180.11.
-
Potential Biological Activities and Therapeutic Applications
The pyridazinone scaffold is a cornerstone in the development of drugs targeting a wide array of diseases. By examining the established pharmacology of its analogs, we can infer the potential therapeutic avenues for 5-(1-Piperidinyl)-3(2H)-pyridazinone.
Caption: Potential therapeutic areas for pyridazinone-based compounds.
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Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives are potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2), which offers a better gastrointestinal safety profile than traditional NSAIDs.[1][3][5] The marketed drug Emorfazone is a pyridazinone-based analgesic.[1] This is perhaps the most promising area of investigation for new derivatives.
-
Cardiovascular Effects: The scaffold is well-represented in cardiovascular drug discovery. Derivatives have shown antihypertensive, vasodilatory, and antiplatelet activities, often through mechanisms like phosphodiesterase (PDE) inhibition.[2][4][6]
-
Anticancer Properties: A growing body of research highlights the anti-proliferative effects of pyridazinones against various human cancer cell lines, suggesting their potential as scaffolds for novel oncology drugs.[2][6][7]
-
Central Nervous System (CNS) Activity: Certain analogs have been developed as potent antinociceptive (pain-blocking) agents.[1][6] Furthermore, structure-activity relationship studies have led to the identification of pyridazinone-based histamine H3 receptor inverse agonists, with potential applications in cognitive and sleep disorders.[16]
The presence of the piperidinyl group in 5-(1-Piperidinyl)-3(2H)-pyridazinone is significant, as the piperidine ring is a common feature in many CNS-active drugs and can improve solubility and receptor binding affinity.
Safety and Handling
According to available Safety Data Sheets (SDS), there is no specific hazard classification data for 5-(1-Piperidinyl)-3(2H)-pyridazinone.[9][10] However, as with any uncharacterized chemical compound, it should be handled with care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Avoid dust formation and inhalation. Ensure adequate ventilation.[9]
-
First Aid: Standard first-aid measures should be followed in case of contact: wash skin with soap and water, rinse eyes thoroughly with water, and move to fresh air if inhaled.[9]
Conclusion
5-(1-Piperidinyl)-3(2H)-pyridazinone is a well-defined chemical entity belonging to the pharmacologically versatile pyridazinone class. Its chemical structure and favorable predicted physicochemical properties make it an attractive candidate for biological screening and further development. Based on the extensive literature on the pyridazinone core, this compound holds significant potential for investigation in therapeutic areas such as inflammation, pain management, cardiovascular disease, and oncology. The plausible and efficient synthetic route outlined in this guide provides a practical starting point for researchers to synthesize and explore the full therapeutic potential of this promising molecule.
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